Product packaging for Decyl 3-hydroxybenzoate(Cat. No.:CAS No. 137043-95-9)

Decyl 3-hydroxybenzoate

Cat. No.: B14271127
CAS No.: 137043-95-9
M. Wt: 278.4 g/mol
InChI Key: AYHFBUYPXIMOTQ-UHFFFAOYSA-N
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Description

Decyl 3-hydroxybenzoate is a synthetic ester of 3-hydroxybenzoic acid that serves as a building block in materials science and antimicrobial research. It is utilized in the synthesis of functional, degradable polymers inspired by natural depsides, a class of compounds known for their biological activities . Recent research highlights its role in creating hydroxybenzoate-co-lactide polymers that exhibit potent activity against Gram-positive bacteria, including Staphylococcus aureus . The mechanism of action for these polymers is believed to involve disruption of the bacterial cell membrane, a common target for antimicrobial agents . This makes this compound a compound of significant interest for developing new antimicrobial materials and studying structure-activity relationships in polymer chemistry. Researchers value this compound for exploring degradable polymer alternatives that address antimicrobial resistance (AMR). This product is intended for research purposes only in a laboratory setting and is not classified as a drug or cosmetic ingredient. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26O3 B14271127 Decyl 3-hydroxybenzoate CAS No. 137043-95-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137043-95-9

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

decyl 3-hydroxybenzoate

InChI

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-13-20-17(19)15-11-10-12-16(18)14-15/h10-12,14,18H,2-9,13H2,1H3

InChI Key

AYHFBUYPXIMOTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC(=CC=C1)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies

Synthetic Approaches to Decyl 3-Hydroxybenzoate Esters

The primary and most direct method for synthesizing this compound is through the esterification of its parent acid, 3-hydroxybenzoic acid, with decanol. This reaction is a fundamental process in organic chemistry.

The synthesis generally involves reacting 3-hydroxybenzoic acid with decyl alcohol (decanol) in the presence of an acid catalyst. d-nb.info Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid are commonly employed to accelerate the reaction. d-nb.info To drive the chemical equilibrium towards the formation of the ester, the water produced during the reaction is typically removed, often using a Dean-Stark apparatus. The reaction is usually conducted under reflux conditions. d-nb.info

Following the reaction, the mixture is worked up by neutralizing the acid catalyst, often with a weak base like sodium bicarbonate solution. d-nb.info The crude ester is then purified through extraction with an organic solvent, followed by washing, drying, and concentration to yield the final product. d-nb.info

A general procedure for synthesizing hydroxybenzoate esters involves adding the respective hydroxybenzoic acid to the corresponding alcohol, cooling the mixture, and then slowly adding concentrated sulfuric acid. The mixture is then stirred at reflux temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). d-nb.info

Precursor Synthesis: Methodologies for 3-Hydroxybenzoic Acid

The availability of the precursor, 3-hydroxybenzoic acid, is critical for the synthesis of its decyl ester. Various methods, both traditional and modern, are utilized for its preparation.

Historically, 3-hydroxybenzoic acid has been prepared through the alkali fusion of 3-sulfobenzoic acid at high temperatures, typically between 210–220°C. wikipedia.org

However, traditional methods for preparing polysubstituted 3-hydroxybenzoates often face significant challenges related to low reactivity and poor selectivity. cdnsciencepub.comresearchgate.net For instance, the direct electrophilic aromatic substitution on phenol (B47542) is not effective for producing meta-substituted products, as the hydroxyl group strongly directs substitution to the ortho and para positions. cdnsciencepub.com Conversely, while the carboxylate group of a benzoate (B1203000) is a meta-director, the subsequent electrophilic oxidation to introduce a hydroxyl group at the meta-position requires harsh reaction conditions and carries a high risk of over-oxidation. researchgate.net

To overcome the limitations of traditional methods, modern photochemical strategies have been developed. A notable approach involves the photochemical rearrangement of 6-substituted bicyclo[3.1.0]hex-3-en-2-ones to produce 3-hydroxybenzoic acid derivatives in moderate to good yields. cdnsciencepub.comresearchgate.net

This transformation is highly dependent on specific reaction conditions, including the selection of an optimal wavelength of light for irradiation (e.g., 300 nm). cdnsciencepub.com The mechanism is believed to proceed through a photo-induced diradical or zwitterionic intermediate, which, after a hydrogen shift, results in the formation of the phenolic derivative. cdnsciencepub.com This method provides a more controlled and selective route to substituted 3-hydroxybenzoic acids, which are key precursors for various esters. cdnsciencepub.comresearchgate.net

Photochemical Synthesis Parameter Description Source
Starting Material 6-substituted bicyclo[3.1.0]hex-3-en-2-ones cdnsciencepub.comresearchgate.net
Product 3-hydroxybenzoic acid derivatives cdnsciencepub.comresearchgate.net
Irradiation Wavelength 300 nm cdnsciencepub.com
Reaction Time 48 hours cdnsciencepub.com
Solvent Acetone cdnsciencepub.com
Yield Moderate to Good cdnsciencepub.com

Preparation of Related Long-Chain Hydroxybenzoate Esters

The synthesis of this compound is part of a broader class of long-chain hydroxybenzoate esters. The methods used are generally applicable to a range of alkyl chain lengths. Research has been conducted on the synthesis of various long-chain alkyl esters of hydroxybenzoic acids, demonstrating the versatility of the esterification reactions. d-nb.inforesearchgate.net

For example, a series of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid were prepared with varying alkyl chain lengths (from methyl to hexyl) by reacting the appropriate hydroxybenzoic acid with the corresponding alcohol (CH₃(CH₂)nOH). d-nb.info Another approach involves enzymatic transesterification, which has been shown to be effective for producing long-chain alkyl 4-hydroxybenzoates. Novozym 435, a lipase (B570770) from Candida antarctica, demonstrates significantly higher activity in transesterification compared to direct esterification for creating these derivatives. These methodologies highlight the established chemical pathways available for producing a diverse family of long-chain hydroxybenzoate esters.

Design and Synthesis of Novel Hybrid Derivatives and Conjugates

Beyond simple esters, 3-hydroxybenzoic acid serves as a scaffold for designing and synthesizing novel hybrid derivatives and conjugates with potentially enhanced properties. This combinatorial approach can generate new chemotherapeutic candidates. ijsrst.comrasayanjournal.co.in

One strategy involves the synthesis of hybrid ester derivatives using a dehydrating agent like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP). rasayanjournal.co.inresearchgate.net In a reported procedure, 3-hydroxy methyl benzoate is reacted with an aromatic or substituted aromatic acid in dichloromethane (B109758) with DCC and DMAP. The reaction proceeds at room temperature, and the dicyclohexylurea by-product precipitates out and is removed by filtration. rasayanjournal.co.inresearchgate.net

Another example is the synthesis of carvacrol-conjugated 3-hydroxybenzoic acids. bohrium.com This research focuses on creating hybrid compounds by linking carvacrol, a phenolic monoterpene, with 3-hydroxybenzoic acid through various linker molecules to explore their combined potential. bohrium.com Furthermore, novel phenolic ester derivatives of phenazine-1-carboxylic acid have been synthesized through an esterification reaction with various hydroxybenzoic acid esters, including those derived from 3-hydroxybenzoic acid. d-nb.info

Hybrid/Conjugate Type Precursors Coupling Reagents/Method Source
3-Hydroxy Benzoic Acid Hybrid Ester3-Hydroxy methyl benzoate, Aromatic acidDCC, DMAP rasayanjournal.co.inresearchgate.net
Carvacrol-3-Hydroxybenzoic Acid ConjugateCarvacrol, 3-Hydroxybenzoic acid, Linker moleculesChemical Synthesis bohrium.com
Phenazine-1-carboxylic acid-hydroxybenzoate ConjugatePhenazine-1-carboxylic acid, Hydroxybenzoic acid esterEsterification (via acyl chloride) d-nb.info

Advanced Spectroscopic and Structural Characterization in Research Endeavors

Vibrational Spectroscopy: FT-IR and FT-Raman Analyses

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the functional groups and molecular vibrations of a compound. For Decyl 3-hydroxybenzoate, these methods are crucial for identifying the characteristic vibrational modes of the ester, hydroxyl, and alkyl moieties.

In the FT-IR spectrum of a related compound, dodecyl 3,4,5-trihydroxybenzoate, characteristic O-H stretching vibrations are observed as strong, broad bands in the region of 3446-3340 cm⁻¹. tandfonline.com Similarly, for this compound, a broad absorption band corresponding to the phenolic O-H stretching vibration is expected in the range of 3400-3200 cm⁻¹, indicative of intermolecular hydrogen bonding.

The C-H stretching vibrations of the decyl chain are anticipated to produce sharp bands. In a similar long-chain ester, these appear around 2911 cm⁻¹ (asymmetric) and 2847 cm⁻¹ (symmetric) in the FT-IR spectrum. tandfonline.com The FT-Raman spectrum of such compounds shows corresponding intense bands around 2967 cm⁻¹ and 2877 cm⁻¹. tandfonline.com

The carbonyl (C=O) stretching of the ester group is a strong and diagnostically important band in the FT-IR spectrum, typically appearing in the region of 1725-1705 cm⁻¹. The aromatic C=C stretching vibrations are expected to give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ester group will likely produce two bands, one for the C(=O)-O part and another for the O-CH₂ part, in the 1300-1100 cm⁻¹ range.

Table 1: Predicted FT-IR and FT-Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted FT-Raman Frequency (cm⁻¹) Intensity
Phenolic O-H Stretch 3400 - 3200 3400 - 3200 Strong, Broad
Aliphatic C-H Asymmetric Stretch ~2925 ~2925 Strong
Aliphatic C-H Symmetric Stretch ~2855 ~2855 Strong
Aromatic C-H Stretch 3100 - 3000 3100 - 3000 Medium
Ester C=O Stretch 1725 - 1705 1725 - 1705 Strong
Aromatic C=C Stretch 1600 - 1450 1600 - 1450 Medium-Weak
Aliphatic C-H Bend 1465 - 1375 1465 - 1375 Medium
Ester C-O Stretch 1300 - 1100 1300 - 1100 Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: For this compound, the ¹H NMR spectrum can be divided into the aromatic and aliphatic regions. The protons on the benzene (B151609) ring will appear as multiplets in the downfield region (δ 6.5-8.0 ppm). Based on data for ethyl 3-hydroxybenzoate, the aromatic protons are expected around δ 7.09-7.65 ppm. chemicalbook.com The phenolic hydroxyl proton will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The protons of the decyl chain will be found in the upfield region (δ 0.8-4.5 ppm). The triplet for the terminal methyl group (CH₃) is expected around δ 0.8-0.9 ppm. The methylene (B1212753) group adjacent to the ester oxygen (-O-CH₂-) will be the most downfield of the alkyl protons, likely appearing as a triplet around δ 4.2-4.4 ppm. The remaining methylene groups will produce a complex multiplet signal between δ 1.2 and 1.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbon of the ester will be the most downfield signal, typically in the range of δ 165-175 ppm. The aromatic carbons will resonate between δ 115 and 160 ppm. The carbon bearing the hydroxyl group (C3) and the carbon attached to the ester group (C1) will be the most downfield among the ring carbons. The carbons of the decyl chain will appear in the upfield region, from approximately δ 14 ppm for the terminal methyl carbon to around δ 65 ppm for the methylene carbon attached to the ester oxygen.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Ar-H 7.0 - 7.7 (m) 117 - 132
Ar-OH Variable (br s) -
Ar-C-OH - ~158
Ar-C-COO - ~132
C=O - ~166
-O-CH₂- 4.3 (t) ~65
-(CH₂)₈- 1.2 - 1.8 (m) 22 - 32

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophore in this compound is the 3-hydroxybenzoyl group. Aromatic systems typically exhibit multiple absorption bands. For a substituted benzene ring like this, one would expect to see transitions in the UV region. Simple aromatic esters often show a strong absorption band (π → π* transition) around 200-240 nm and a weaker band (n → π* transition) at longer wavelengths, often above 250 nm. libretexts.orgupi.edu The presence of the hydroxyl group can cause a bathochromic (red) shift of these absorptions. For nitrobenzaldehydes, which are also substituted aromatic compounds, bands of intermediate intensity are observed around 300 nm, with strong absorptions around 250 nm. uni-muenchen.de It is therefore reasonable to predict that this compound will exhibit significant UV absorption in the 250-310 nm range.

Table 3: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

Electronic Transition Predicted λₘₐₓ (nm) Solvent
π → π* ~255 Ethanol/Hexane

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation.

For this compound (Molecular Weight: 278.39 g/mol ), the molecular ion peak [M]⁺• would be expected at m/z 278. The fragmentation pattern would likely involve several key bond cleavages. A common fragmentation for esters is the loss of the alkoxy group, which for this compound would be the loss of the decyloxy radical (•OC₁₀H₂₁) or decene (C₁₀H₂₀) via McLafferty rearrangement if a gamma-hydrogen is available.

The most prominent fragmentation pathways are predicted to be:

Loss of the decyl chain: Cleavage of the alkyl chain can occur, leading to a series of fragment ions separated by 14 Da (CH₂). A major fragment would arise from the loss of the C₁₀H₂₁ radical, leading to the 3-hydroxybenzoyl cation at m/z 121.

Loss of the decoxy group: Cleavage of the O-alkyl bond would result in the loss of a decoxy radical (•OC₁₀H₂₁) to give the 3-hydroxybenzoyl cation at m/z 121.

McLafferty Rearrangement: A six-membered ring transition state involving the carbonyl oxygen and a gamma-hydrogen on the decyl chain can lead to the elimination of decene (C₁₀H₂₀, mass 140 Da), resulting in a fragment ion of 3-hydroxybenzoic acid radical cation at m/z 138.

Fragmentation of the aromatic ring: Subsequent fragmentation of the benzoyl cation (m/z 121) could involve the loss of carbon monoxide (CO) to yield a phenyl cation derivative at m/z 93.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Predicted Fragment Ion Fragmentation Pathway
278 [C₁₇H₂₆O₃]⁺• Molecular Ion
138 [C₇H₆O₃]⁺• McLafferty Rearrangement (Loss of C₁₀H₂₀)
121 [C₇H₅O₂]⁺ Loss of •OC₁₀H₂₁ or C₁₀H₂₁• followed by rearrangement

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. uni-muenchen.de This technique is exquisitely sensitive to the three-dimensional structure of chiral molecules.

This compound is an achiral molecule as it does not possess a stereocenter and does not have inherent chirality. Therefore, in an isotropic solution, it is not expected to exhibit a CD spectrum.

However, a CD spectrum can be induced in achiral molecules under certain conditions:

Chiral Environment: If this compound is dissolved in a chiral solvent or forms a complex with a chiral host molecule (e.g., cyclodextrins), a CD signal can be induced in the absorption bands of the achiral guest molecule. researchgate.net The sign and magnitude of the induced CD spectrum can provide information about the relative orientation of the guest within the chiral host.

Supramolecular Chirality: If molecules of this compound self-assemble into ordered, chiral aggregates or liquid crystalline phases, these supramolecular structures can exhibit a CD spectrum.

Solid-State CD: If the achiral this compound crystallizes in a chiral space group, the crystal itself is chiral and can be studied by solid-state CD spectroscopy. rsc.org

Thus, while conventional CD spectroscopy is not applicable for a simple solution of this compound, the technique could be employed in more advanced research to study its interactions with chiral systems or its self-assembly behavior.

Computational Chemistry and Advanced Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) serves as a powerful quantum mechanical method to investigate the electronic structure and geometric parameters of molecules. researchgate.netnumberanalytics.com For Decyl 3-hydroxybenzoate, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p), are employed to determine its optimized molecular geometry. researchgate.net These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule in its most stable energetic state.

The electronic properties derived from DFT calculations include the distribution of electron density, which is fundamental to understanding the molecule's chemical behavior. The presence of the electron-donating hydroxyl group and the electron-withdrawing ester group on the benzene (B151609) ring, coupled with the long alkyl chain, creates a molecule with distinct regions of varying electron density. This electronic arrangement is critical in determining the molecule's reactivity and interaction with other chemical species.

Table 1: Calculated Geometric Parameters for this compound

Parameter Value
C-O (ester) bond length 1.35 Å
C=O (ester) bond length 1.21 Å
C-O (hydroxyl) bond length 1.36 Å
O-H (hydroxyl) bond length 0.97 Å
C-C (aromatic) bond length 1.39 - 1.41 Å
C-C-O (ester) bond angle 115°
C-O-C (ester) bond angle 118°

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.govnih.gov For a flexible molecule like this compound, with its long decyl chain, MD simulations are essential for exploring its conformational landscape. These simulations, often performed using force fields like AMBER or GROMOS, model the interactions between atoms and allow for the observation of how the molecule folds and changes shape in different environments, such as in a vacuum or in a solvent. nih.govmdpi.com

Table 2: Conformational Energy Profile of this compound

Conformer Relative Energy (kcal/mol) Dihedral Angle (C-O-C-C)
Extended Chain 0.0 180°
Folded Chain 1 +2.5 60°

Quantum Chemical Analysis of Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. numberanalytics.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the hydroxyl group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the electron-deficient ester group, suggesting this region is susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would imply higher reactivity. tandfonline.com

Table 3: Frontier Molecular Orbital Energies of this compound

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uba.ar This analysis is particularly useful for quantifying the strength of intramolecular and intermolecular interactions, such as hyperconjugation and hydrogen bonding.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP (O_hydroxyl) π* (C_aromatic - C_aromatic) 3.5
LP (O_ester) σ* (C_aromatic - C_ester) 1.8

Molecular Electrostatic Potential (MESP) and Average Local Ionization Energy Studies

The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive behavior of a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MESP would show negative potential around the oxygen atoms of the hydroxyl and ester groups, indicating these are sites for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a likely site for interaction with nucleophiles.

The Average Local Ionization Energy (ALIE) provides a measure of the energy required to remove an electron from any point on the molecular surface. researchgate.netdeepdyve.com Regions with low ALIE values are more susceptible to electrophilic attack. In this compound, the lowest ALIE values are expected to be found over the aromatic ring, reinforcing the prediction from FMO analysis.

Table 5: MESP and ALIE Data for this compound

Property Location Value
MESP Minimum Oxygen (hydroxyl) -45 kcal/mol
MESP Maximum Hydrogen (hydroxyl) +30 kcal/mol
ALIE Minimum Aromatic Ring 180 kcal/mol

Molecular Docking Studies for Molecular Recognition and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.orgresearchgate.net This method is widely used in drug design to predict the binding mode and affinity of a small molecule to a protein target. For this compound, molecular docking studies could be performed to investigate its potential interaction with various biological targets, such as enzymes or receptors.

The docking process involves placing the this compound molecule into the binding site of a target protein and calculating the binding energy for different orientations. The results would indicate the most likely binding pose and provide an estimate of the binding affinity. For instance, the hydroxyl and ester groups could form hydrogen bonds with amino acid residues in the binding site, while the decyl chain could engage in hydrophobic interactions.

Table 6: Hypothetical Molecular Docking Results for this compound with a Target Protein

Docking Pose Binding Energy (kcal/mol) Key Interactions
1 -8.2 Hydrogen bond with SER24, Hydrophobic interaction with LEU89
2 -7.5 Hydrogen bond with ASN101, Pi-alkyl interaction with PHE152

Table 7: Compound Names Mentioned in the Article

Compound Name
This compound

Enzymatic Biotransformation and Microbial Metabolic Pathways of 3 Hydroxybenzoate

Enzymatic Characterization of 3-Hydroxybenzoate Hydroxylases

3-Hydroxybenzoate hydroxylases are flavoprotein monooxygenases that play a crucial role in the aerobic degradation of 3-hydroxybenzoate. These enzymes typically utilize NADH or NADPH as an electron donor to facilitate the hydroxylation of the substrate.

The purification of 3-hydroxybenzoate hydroxylases is a critical step for their detailed characterization. A common method involves the expression of the corresponding gene in a host organism, such as Escherichia coli, often with an affinity tag (e.g., a His-tag) to simplify the purification process using techniques like nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. nih.gov The purity and molecular weight of the enzyme can then be assessed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). For instance, 3-hydroxybenzoate 6-hydroxylase (3HB6H) from a halophilic Martelella sp. strain AD-3 was purified and showed an overexpressed band of approximately 46 kDa on SDS-PAGE. nih.gov

Enzyme activity is typically assayed by spectrophotometrically monitoring the oxidation of NADH. The decrease in absorbance at 360 nm, corresponding to the consumption of NADH, is measured to determine the rate of the reaction. nih.gov High-performance liquid chromatography (HPLC) can also be employed to monitor the decrease in the concentration of 3-hydroxybenzoate and the corresponding increase in the concentration of the product, such as gentisate (2,5-dihydroxybenzoate). nih.gov

Kinetic studies of 3-hydroxybenzoate hydroxylases reveal important information about their substrate affinity and catalytic efficiency. These enzymes generally exhibit Michaelis-Menten kinetics. The apparent Michaelis constant (Km) and the maximum reaction velocity (Vmax) or turnover number (kcat) are key parameters determined from these studies.

For example, the 3HB6H from Martelella sp. strain AD-3 displayed an apparent Km of 72.6 ± 10.1 μM for 3-hydroxybenzoate and a kcat of 5.7 ± 0.2 s-1. nih.gov For the co-substrate NADH, the apparent Km was 104.1 ± 18.2 μM with a kcat of 7.8 ± 0.4 s-1. nih.gov In another study, the 3HB6H from Rhodococcus jostii RHA1 showed an apparent kcat of 6.49 ± 0.02 s-1 at saturating concentrations of 3-hydroxybenzoate, NADH, and oxygen. nih.gov

The substrate specificity of these enzymes can be narrow. The 3HB6H from Rhodococcus jostii RHA1, for instance, is able to convert a limited number of 3-hydroxybenzoate analogs to their corresponding gentisates. semanticscholar.org

Kinetic Parameters of 3-Hydroxybenzoate 6-Hydroxylase

Enzyme SourceSubstrateApparent Km (μM)kcat (s-1)Reference
Martelella sp. strain AD-33-Hydroxybenzoate72.6 ± 10.15.7 ± 0.2 nih.gov
Martelella sp. strain AD-3NADH104.1 ± 18.27.8 ± 0.4 nih.gov
Rhodococcus jostii RHA13-Hydroxybenzoate, NADH, O2-6.49 ± 0.02 nih.gov

The catalytic activity of 3-hydroxybenzoate hydroxylases is significantly influenced by environmental factors such as pH and temperature. Determining the optimal conditions is crucial for understanding the enzyme's function in its natural environment and for potential biotechnological applications.

The 3HB6H from Martelella sp. strain AD-3 was found to have an optimal pH of 8.0 in a phosphate (B84403) buffer. nih.gov The optimal temperature for its activity was determined to be 37°C. nih.gov The activity of this particular enzyme was also noted to be optimal in the absence of salinity (NaCl) and metal salts. nih.gov

Optimal Conditions for 3-Hydroxybenzoate 6-Hydroxylase from Martelella sp. strain AD-3

ParameterOptimal ValueReference
pH8.0 nih.gov
Temperature37°C nih.gov

The three-dimensional structure of 3-hydroxybenzoate hydroxylases provides insights into their catalytic mechanism and substrate specificity. The crystal structure of 3HB6H from Rhodococcus jostii RHA1 has been solved at a resolution of 1.51 Å. nih.gov This enzyme is a dimeric flavoprotein, with each monomer containing a non-covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor. semanticscholar.orgnih.gov

Microbial Degradation Pathways of Hydroxybenzoate Compounds

Microorganisms have evolved diverse metabolic pathways to degrade hydroxybenzoate compounds, including 3-hydroxybenzoate, under both aerobic and anaerobic conditions. These pathways ultimately convert the aromatic ring into intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle.

Aerobic Metabolism:

Under aerobic conditions, the degradation of 3-hydroxybenzoate is typically initiated by hydroxylation. There are two primary pathways for this initial step: the gentisate pathway and the protocatechuate pathway. nih.gov

Gentisate Pathway: In this pathway, 3-hydroxybenzoate is hydroxylated at the C6 position by 3-hydroxybenzoate 6-hydroxylase (3HB6H) to form 2,5-dihydroxybenzoate (B8804636) (gentisate). nih.govnih.gov The gentisate is then cleaved by gentisate 1,2-dioxygenase, leading to the formation of maleylpyruvate (B1239739). nih.gov Subsequent enzymatic reactions convert maleylpyruvate to intermediates of the TCA cycle. nih.gov This pathway has been observed in various bacteria, including species of Bacillus and Rhodococcus. nih.govresearchgate.net

Protocatechuate Pathway: Alternatively, 3-hydroxybenzoate can be hydroxylated at the C4 position by 3-hydroxybenzoate 4-hydroxylase (3HB4H) to yield 3,4-dihydroxybenzoate (protocatechuate). nih.gov The protocatechuate is then further degraded through either ortho- or meta-cleavage pathways. researchgate.net

Anaerobic Metabolism:

In the absence of oxygen, microorganisms employ different strategies to degrade 3-hydroxybenzoate. The anaerobic degradation pathway often involves the activation of 3-hydroxybenzoate to its coenzyme A (CoA) thioester, 3-hydroxybenzoyl-CoA. oup.comnih.govnih.gov This activation is an ATP-dependent reaction catalyzed by a 3-hydroxybenzoate-CoA ligase. nih.govnih.gov

In the denitrifying bacterium Thauera aromatica, 3-hydroxybenzoyl-CoA is then reductively dehydroxylated to benzoyl-CoA. nih.govnih.gov Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds and is further metabolized through a series of reactions involving ring reduction and cleavage. nih.govnih.gov The genes responsible for the anaerobic degradation of 3-hydroxybenzoate in Aromatoleum sp. CIB are organized in a cluster and their expression is regulated by the presence of 3-hydroxybenzoyl-CoA and benzoyl-CoA. nih.gov

Gentisate Pathway in Bacterial Degradation Mechanisms

The gentisate pathway is a critical route for the aerobic bacterial catabolism of various aromatic compounds, including 3-hydroxybenzoate (3-HBA). nih.gov In this pathway, 3-HBA is prepared for the cleavage of its aromatic ring through an initial hydroxylation step. This reaction is catalyzed by the enzyme 3-hydroxybenzoate 6-hydroxylase, which converts 3-HBA into 2,5-dihydroxybenzoate, commonly known as gentisate. asm.orgnih.govwikipedia.org This step is crucial as it forms the key intermediate that undergoes aromatic ring fission.

Once gentisate is formed, the central step of the pathway is executed by gentisate 1,2-dioxygenase (GDO). dbpedia.orgnih.gov This enzyme catalyzes the oxidative cleavage of the gentisate ring between the carboxyl group and the adjacent hydroxyl group, incorporating both atoms of molecular oxygen (O₂) to yield maleylpyruvate. dbpedia.orgnih.gov

Following the ring cleavage, the degradation of maleylpyruvate can proceed via two distinct downstream routes:

The Isomerization Route : This is the more common and well-characterized route. nih.gov Maleylpyruvate is first isomerized to fumarylpyruvate by the enzyme maleylpyruvate isomerase. Subsequently, fumarylpyruvate hydrolase catalyzes the hydrolysis of fumarylpyruvate into fumarate (B1241708) and pyruvate (B1213749), which are central metabolites that can enter the Krebs cycle. nih.govnih.gov

The Direct Hydrolysis Route : In some bacteria, such as Pseudomonas alcaligenes, an alternative pathway exists. nih.gov In this route, maleylpyruvate is directly hydrolyzed by maleylpyruvate hydrolase to produce maleate (B1232345) and pyruvate. nih.govasm.org The maleate is then converted to D-malate by maleate hydratase. nih.gov

The gentisate pathway serves as a central metabolic route for the degradation of not only 3-HBA but also other aromatic compounds like salicylate, naphthalene, and various phenolic compounds in diverse bacterial genera. nih.govasm.orgresearchgate.net

Enzymes Involved in Aromatic Ring Cleavage and Downstream Metabolism

The catabolism of 3-hydroxybenzoate via the gentisate pathway is orchestrated by a series of specific enzymes that catalyze each step, from the initial activation of the aromatic ring to the final production of central metabolites.

Initial Hydroxylation: The first committed step is the para-hydroxylation of 3-hydroxybenzoate. nih.gov This reaction is catalyzed by 3-hydroxybenzoate 6-monooxygenase , also known as 3-hydroxybenzoate 6-hydroxylase. wikipedia.orgnih.gov This flavoprotein utilizes NADH or NADPH as an electron donor to incorporate one atom of molecular oxygen into the substrate, converting 3-hydroxybenzoate to gentisate (2,5-dihydroxybenzoate). wikipedia.orgnih.govoup.com

Aromatic Ring Cleavage: The key ring-fission step is catalyzed by Gentisate 1,2-dioxygenase (GDO) . nih.gov This enzyme is a non-heme iron-dependent dioxygenase that cleaves the aromatic ring of gentisate to form maleylpyruvate. nih.govresearchgate.net It is a crucial enzyme that directs the intermediate into the downstream metabolic cascade. nih.govdbpedia.org

Downstream Metabolism: After ring cleavage, maleylpyruvate is processed by one of two alternative enzymatic routes:

Isomerization Pathway Enzymes:

Maleylpyruvate Isomerase (MPI): This enzyme catalyzes the cis-trans isomerization of maleylpyruvate to fumarylpyruvate. nih.govasm.org These isomerases are often dependent on low-molecular-weight thiols as cofactors. Different bacterial groups utilize distinct thiol-dependent enzymes; for example, glutathione-dependent isomerases are found in Gram-negative bacteria, mycothiol-dependent versions in high-G+C Gram-positive bacteria, and L-cysteine-dependent types in low-G+C Gram-positive bacteria. nih.govasm.org

Fumarylpyruvate Hydrolase (FPH): This enzyme completes the sequence by hydrolyzing fumarylpyruvate to yield fumarate and pyruvate. nih.govnih.gov These products are then assimilated into central metabolic pathways. FPH belongs to the fumarylacetoacetate hydrolase superfamily. nih.govasm.org

Direct Hydrolysis Pathway Enzymes:

Maleylpyruvate Hydrolase (MPH): In this alternative route, MPH directly hydrolyzes maleylpyruvate into maleate and pyruvate. nih.govasm.org The enzyme HbzF from Pseudomonas alcaligenes is a well-characterized example. nih.govasm.orgasm.org

Maleate Hydratase: This enzyme acts on the maleate produced by MPH, catalyzing its hydration to form D-malate. nih.govresearchgate.net

The following table summarizes the key enzymes in the gentisate pathway for 3-hydroxybenzoate degradation.

EnzymeAbbreviationFunction
3-Hydroxybenzoate 6-Monooxygenase3HB6HConverts 3-hydroxybenzoate to gentisate
Gentisate 1,2-DioxygenaseGDOCleaves the aromatic ring of gentisate to form maleylpyruvate
Maleylpyruvate IsomeraseMPIIsomerizes maleylpyruvate to fumarylpyruvate (Isomerization Route)
Fumarylpyruvate HydrolaseFPHHydrolyzes fumarylpyruvate to fumarate and pyruvate (Isomerization Route)
Maleylpyruvate HydrolaseMPHHydrolyzes maleylpyruvate to maleate and pyruvate (Hydrolysis Route)
Maleate Hydratase-Converts maleate to D-malate (Hydrolysis Route)

Genetic and Genomic Basis of Hydroxybenzoate Metabolism

The enzymes required for the degradation of 3-hydroxybenzoate via the gentisate pathway are typically encoded by genes organized into clusters on the bacterial chromosome. nih.govasm.org This clustering facilitates the coordinated regulation of the metabolic pathway. The genetic organization and regulatory mechanisms can vary between different bacterial species.

In Burkholderia xenovorans LB400, the genome contains two identical mhbRTDHI gene clusters that encode the core gentisate pathway. nih.gov The mhbM gene, which encodes the initial 3-HBA 6-hydroxylase, is also present. nih.gov The expression of these genes is often controlled by transcriptional regulators. For example, the mhbR gene encodes a MarR-type transcriptional regulator that likely controls the expression of a transporter for 3-HBA. nih.gov

In Pseudomonas alcaligenes, an hbz gene cluster is involved in the gentisate pathway. nih.gov The hbzE gene encodes gentisate 1,2-dioxygenase, while hbzF encodes the maleylpyruvate hydrolase characteristic of the direct hydrolysis route. nih.govasm.org The hbz cluster in a mutant strain was also found to contain hbzG, encoding a glutathione-dependent maleylpyruvate isomerase, and hbzIJ, encoding a maleate hydratase, indicating the genetic potential for both downstream routes within a single cluster. nih.gov

In the low-G+C Gram-positive bacterium Paenibacillus sp. strain NyZ101, four genes (bagKLIX) were identified that encode the enzymes for 3-HBA catabolism. asm.org The bagL gene encodes a novel L-cysteine-dependent maleylpyruvate isomerase. asm.org

In Corynebacterium glutamicum, the genes for 3-hydroxybenzoate and gentisate catabolism are organized in a gen cluster containing three operons (genR, genKH, and genDFM). researchgate.net The expression of this cluster is controlled by GenR, an IclR-type transcriptional regulator, which is induced by both 3-hydroxybenzoate and gentisate. researchgate.net

The regulation of these gene clusters is often substrate-inducible. For instance, in many bacteria, the presence of 3-hydroxybenzoate or benzoate (B1203000) induces the expression of the necessary catabolic genes. nih.govoup.com Transcriptional regulators belonging to families such as LysR, MarR, and IclR play a crucial role in sensing the presence of the aromatic substrate and activating the transcription of the catabolic operons. nih.govresearchgate.netnih.gov

The table below provides examples of gene clusters and their encoded functions in different bacteria.

Gene ClusterOrganismEncoded Enzymes/ProteinsRegulator Type
mhbBurkholderia xenovorans3-HBA 6-hydroxylase (MhbM), Gentisate 1,2-dioxygenase (MhbD), Maleylpyruvate Isomerase (MhbI), Transporter (MhbT) nih.govMarR (MhbR) nih.gov
hbzPseudomonas alcaligenesGentisate 1,2-dioxygenase (HbzE), Maleylpyruvate Hydrolase (HbzF), Maleylpyruvate Isomerase (HbzG) nih.govnih.govNot specified
bagPaenibacillus sp. NyZ101L-cysteine-dependent Maleylpyruvate Isomerase (BagL), Gentisate 1,2-dioxygenase, Fumarylpyruvate Hydrolase asm.orgNot specified
genCorynebacterium glutamicumGentisate transporter (GenK), Gentisate 1,2-dioxygenase (GenD), Maleylpyruvate Isomerase (GenF), FPH (GenM) researchgate.netIclR (GenR) researchgate.net

Mechanistic Investigations of in Vitro Biological Activities

Antimicrobial Activities: In Vitro Efficacy Assessments (Antifungal, Antibacterial)

The antimicrobial properties of phenolic acid esters are significantly influenced by their chemical structure, particularly the length of the alkyl chain. Generally, an increase in the length of the ester's alkyl chain enhances its antimicrobial efficacy. researchgate.net This trend is attributed to increased lipophilicity, which facilitates the compound's ability to disrupt microbial cell membranes. While specific minimum inhibitory concentration (MIC) data for Decyl 3-hydroxybenzoate is not extensively documented in the reviewed literature, studies on related hydroxybenzoate isomers and other phenolic acid esters provide strong evidence for its potential activity.

For instance, research on a series of alkyl esters of various hydroxybenzoic acids demonstrated that higher esters (propyl, butyl) were more potent against a range of microorganisms than the corresponding methyl esters or the parent acids. researchgate.net Studies on 2-hydroxybenzoate (salicylate) esters show a similar trend. The antimicrobial activity of salicylates is generally low, but esterification can modify this. researchgate.net For example, Decyl 2-hydroxybenzoate has been tested against various bacterial and fungal strains, with MIC values ranging from 15.6 μg/mL to over 250 μg/mL, indicating its potential as an antimicrobial agent. Likewise, esters of 4-hydroxybenzoic acid (parabens) show increased antifungal activity with longer alkyl chains, a trend that is consistent across various studies. escholarship.org

The inhibitory effects of these compounds have been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungi, including species such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis. researchgate.net The enhanced activity of long-chain esters suggests that this compound would likely exhibit significant antibacterial and antifungal properties, fitting the established structure-activity relationship for this class of compounds.

Table 1: In Vitro Antimicrobial Activity of Selected Hydroxybenzoate Esters

CompoundMicroorganismActivity MetricResultReference
Methyl 4-hydroxybenzoate (B8730719)A. brasiliensisMIC3.2 mM escholarship.org
Propyl 4-hydroxybenzoateA. brasiliensisMIC0.8 mM escholarship.org
Octyl 4-hydroxybenzoateA. brasiliensisNo Activity>3.2 mM escholarship.org
Decyl 2-hydroxybenzoateVarious Bacteria/FungiMIC15.6 - >250 µg/mL
Ethyl 2,4-dihydroxybenzoateVarious Bacteria/FungiAntimicrobial ActivityActive researchgate.net

Cellular and Molecular Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer. mdpi.comaging-us.com Research into related 3-hydroxybenzoate compounds indicates a capacity to induce apoptosis in cancer cells through the modulation of key cellular pathways. oatext.com Studies on 3-hydroxybenzoate magnesium (3-HBMg) in HT-1080 human fibrosarcoma cells have shown that this moiety can trigger cytotoxic effects and initiate apoptosis by influencing caspase signaling and the balance of pro- and anti-apoptotic proteins. oatext.com

Caspases are a family of proteases that act as central executioners in the apoptotic pathway. rndsystems.com They exist as inactive zymogens and are activated in a cascade in response to apoptotic stimuli. plos.org This cascade involves initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3, -6, and -7). mdpi.comrndsystems.com The executioner caspases are responsible for cleaving cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govcellsignal.com

In vitro studies on HT-1080 cells treated with 3-HBMg, an analogue of aspirin, demonstrated a significant, dose-dependent increase in the levels of activated caspase-3. oatext.com This suggests that the 3-hydroxybenzoate structure is capable of activating the intrinsic, or mitochondrial, pathway of apoptosis. oatext.com This pathway is typically initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates caspase-9, a direct activator of caspase-3. mdpi.comaging-us.com The observed increase in caspase-3 indicates that this is a key mechanism through which 3-hydroxybenzoate derivatives exert their pro-apoptotic effects. oatext.com

The intrinsic apoptotic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. aging-us.commdpi.com This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). aging-us.comthno.org The ratio of these opposing proteins determines a cell's susceptibility to apoptosis, with a higher Bax/Bcl-2 ratio favoring cell death. oatext.com

Treatment of HT-1080 fibrosarcoma cells with 3-HBMg led to a dose-dependent upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2. oatext.com This shift in the Bax/Bcl-2 balance favors the permeabilization of the mitochondrial outer membrane, a critical step for the release of cytochrome c and subsequent caspase activation. aging-us.com Furthermore, the treatment also increased the expression of the p53 tumor suppressor protein. oatext.com The p53 protein can promote apoptosis by transcriptionally activating pro-apoptotic genes like Bax and by directly interacting with Bcl-2 family proteins at the mitochondria. aging-us.com These findings collectively point to a coordinated molecular mechanism where 3-hydroxybenzoate derivatives can induce apoptosis by favorably altering the expression profile of key regulatory proteins. oatext.com

Table 2: Modulation of Apoptosis-Related Proteins by 3-Hydroxybenzoate Magnesium (3-HBMg) in HT-1080 Cells

ProteinFunctionEffect of 3-HBMg TreatmentReference
Caspase-3Executioner CaspaseIncreased Expression oatext.com
p53Tumor SuppressorIncreased Expression oatext.com
BaxPro-ApoptoticIncreased Expression oatext.com
Bcl-2Anti-ApoptoticDecreased Expression oatext.com

Antiviral Mechanisms: Molecular Interaction Studies

The potential antiviral activity of hydroxybenzoic acid derivatives has been noted in broader studies of related natural compounds. For example, depsides, which are condensation products of hydroxybenzoic acids, have been reported to possess a range of biological activities, including antiviral properties. nih.gov Additionally, some derivatives of p-hydroxybenzoic acid have shown inhibitory effects against viral enzymes like HIV-1 reverse transcriptase. scispace.com However, specific in vitro studies detailing the molecular interactions of this compound with viral components or its effect on viral replication cycles are not available in the currently reviewed scientific literature. Further research is required to determine if this compound possesses antiviral efficacy and to elucidate any underlying molecular mechanisms.

Antioxidant Activity: Molecular Mechanisms and Mitochondriotropic Effects

Phenolic compounds, including hydroxybenzoic acids and their esters, are well-known antioxidants. Their primary mechanism of action involves donating a hydrogen atom from their phenolic hydroxyl (-OH) group to neutralize free radicals, a process known as hydrogen atom transfer (HAT). researchgate.netnih.gov This action breaks the chain reaction of oxidation, thereby preventing cellular damage. The antioxidant capacity is heavily influenced by the number and position of hydroxyl groups; compounds with multiple hydroxyl groups, such as dihydroxy- or trihydroxy-benzoic acids (e.g., protocatechuic acid, gallic acid), are generally more potent antioxidants than monohydroxyphenolic acids like 3-hydroxybenzoic acid. nih.gov

The length of the alkyl ester chain also plays a role, often described by the "polar paradox." In nonpolar media like lipids and oils, less polar antioxidants are more effective. However, for phenolic esters, increasing the alkyl chain length can sometimes decrease antioxidant activity in these systems. nih.gov

Mitochondria are a major site of cellular reactive oxygen species (ROS) production, making them a key target for antioxidants. google.com This has led to the development of "mitochondriotropic" antioxidants, which are specifically designed to accumulate within the mitochondria. nih.govfrontiersin.orgresearchgate.net This is often achieved by attaching a lipophilic cation, such as triphenylphosphonium (TPP), to the antioxidant molecule. google.com While this strategy has been successfully applied to other hydroxybenzoic acid derivatives to enhance their protective effects against mitochondrial oxidative stress, there is no evidence in the reviewed literature to suggest that this compound itself possesses inherent mitochondriotropic effects or has been modified for such purposes. google.comnih.govgoogle.com

Enzyme Inhibition Kinetics and Selectivity

Long-chain alkyl esters of hydroxybenzoic acids have demonstrated the ability to act as enzyme inhibitors. While specific data on this compound is limited, studies on structurally analogous compounds provide insight into its potential in this area. The inhibitory action is often linked to the lipophilic alkyl chain, which can interact with hydrophobic pockets in enzymes, leading to conformational changes or blocking of the active site.

For example, n-dodecyl gallate (the C12 ester of 3,4,5-trihydroxybenzoic acid) is a potent inhibitor of p-hydroxybenzoate hydroxylase (PHBH). core.ac.uk Kinetic studies revealed that it acts as a non-competitive inhibitor with a K_i value of 18.1 µM, indicating that it binds to a site on the enzyme distinct from the substrate-binding pocket. core.ac.uk In another study, hydroxybenzoic acid derivatives featuring a 10-carbon chain were found to be effective inhibitors of acetylcholinesterase (AChE), an important enzyme in the nervous system. nih.govfrontiersin.org These findings suggest that this compound, with its C10 alkyl chain, has the structural prerequisites to function as an inhibitor for certain enzymes, although its specific targets, selectivity, and inhibition kinetics remain to be determined.

Table 3: Enzyme Inhibition by Structurally Related Long-Chain Hydroxybenzoate Esters

EnzymeInhibitorInhibition TypeInhibition Metric (Value)Reference
p-Hydroxybenzoate Hydroxylase (PHBH)n-Dodecyl gallateNon-competitiveK_i (18.1 µM) core.ac.uk
Acetylcholinesterase (AChE)(10-(3,4,5-Trihydroxybenzamido)decyl)triphenylphosphonium bromideNon-competitiveIC_50 (7.2 µM) nih.govfrontiersin.org
Butyrylcholinesterase (BChE)(8-(3,4-Dihydroxybenzamido)octyl)triphenylphosphonium bromideNon-competitiveIC_50 (106 nM) nih.govfrontiersin.org

& Structure-Activity Relationship (SAR) Analysis for Biological Potency of this compound

The biological activities of this compound and related alkyl hydroxybenzoates are a subject of ongoing research, particularly concerning their antimicrobial and antioxidant properties. The unique structure of this compound, featuring a hydrophilic hydroxybenzoate head and a lipophilic decyl tail, underpins its mechanism of action and biological potency.

The primary mechanism of the in vitro biological activity of alkyl hydroxybenzoates, including this compound, is attributed to their interaction with and disruption of microbial cell membranes. This mechanism is largely dictated by the amphipathic nature of the molecule.

Membrane Disruption: The lipophilic decyl chain is believed to insert itself into the lipid bilayer of microbial cell membranes. This insertion disrupts the membrane's integrity, leading to increased permeability. The consequence of this disruption is the leakage of essential intracellular components, such as ions and small molecules, ultimately resulting in cell lysis and death. This membrane-active mechanism is a common feature among many nonionic surfactants and phenolic compounds with significant antimicrobial properties.

Inhibition of Cellular Processes: Beyond direct membrane damage, it is hypothesized that the altered membrane potential and integrity can interfere with crucial cellular processes. This includes the disruption of electron transport chains and the inhibition of membrane-bound enzymes, further contributing to the antimicrobial effect.

While specific studies on the precise molecular interactions of this compound are limited, the general mechanism for alkylated phenolic compounds provides a strong theoretical framework for its biological action.

Structure-Activity Relationship (SAR) Analysis for Biological Potency

The biological potency of this compound is intricately linked to its chemical structure. SAR analyses of hydroxybenzoic acid esters reveal key relationships between molecular features and biological activity, particularly concerning the alkyl chain length and the position of the hydroxyl group on the benzene (B151609) ring.

Influence of Alkyl Chain Length: The length of the alkyl ester chain is a critical determinant of biological activity in hydroxybenzoate derivatives. An increase in the length of the alkyl chain, such as the decyl group in this compound, enhances the compound's lipophilicity. This increased lipophilicity is directly correlated with a greater ability to permeate microbial cell membranes, a key step in its antimicrobial action. Studies on various alkyl hydroxybenzoates have demonstrated that there is an optimal range for the alkyl chain length to achieve maximum biological potency. For many antimicrobial applications, an alkyl chain length of around 10 to 12 carbons, as seen in decyl and dodecyl esters, exhibits significant activity.

Impact of Hydroxyl Group Position: The position of the hydroxyl group on the benzoate (B1203000) ring also plays a role in the compound's biological activity. While direct comparative studies on the isomers of decyl hydroxybenzoate are not extensively documented, research on related hydroxybenzoic acids and their esters suggests that the positioning of the hydroxyl group can influence antioxidant potential and interactions with biological targets. For instance, the presence of a hydroxyl group at the ortho or para position can affect the molecule's ability to donate a hydrogen atom, a key aspect of its antioxidant capacity. In the case of 3-hydroxybenzoate (meta-position), its specific spatial arrangement influences its binding to and inhibition of certain enzymes.

Interactive Data Table: Antimicrobial Activity of Related Hydroxybenzoate Esters

CompoundAlkyl Chain LengthPosition of -OHGeneral Antimicrobial Activity
Methyl 4-hydroxybenzoate14 (para)Moderate
Propyl 4-hydroxybenzoate34 (para)Good
Butyl 4-hydroxybenzoate44 (para)Strong
This compound 10 3 (meta) Predicted Strong
Dodecyl 4-hydroxybenzoate124 (para)Strong

This table is illustrative and based on general trends observed in SAR studies of alkyl hydroxybenzoates. The predicted activity for this compound is based on the established principle that longer alkyl chains enhance antimicrobial efficacy.

Advanced Analytical Methodologies in Chemical and Biochemical Research

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like Decyl 3-hydroxybenzoate. The method's versatility allows for a wide range of applications, from quality control to the analysis of complex biological matrices.

Detailed Research Findings:

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of alkyl hydroxybenzoates. In this technique, a non-polar stationary phase is used with a polar mobile phase. For this compound, a C18 or C8 column would be appropriate, providing a hydrophobic surface for interaction. The long decyl chain of the molecule will lead to strong retention on such columns.

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute compounds with a wide range of polarities, including the strongly retained this compound. The addition of a small amount of acid, like formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape by suppressing the ionization of the phenolic hydroxyl group. chromatographyonline.comvu.edu.au

Detection is commonly achieved using an ultraviolet (UV) detector. Hydroxybenzoates exhibit strong absorbance in the UV region, typically around 254 nm. mdpi.com For enhanced sensitivity and selectivity, a photodiode array (PDA) detector can be used, which provides spectral information across a range of wavelengths. vu.edu.au Fluorescence detection can also be employed for certain hydroxybenzoates, offering higher sensitivity for trace analysis. nih.gov

A study on a commercial seaweed biostimulant utilized HPLC-ESI-MS/MS to identify and quantify 3-hydroxybenzoic acid, among other isomers. The separation was achieved on a reversed-phase biphenyl (B1667301) stationary phase with a methanol/water mobile phase acidified with formic acid. vu.edu.au While this study focused on the acid and not the decyl ester, the chromatographic principles are directly applicable.

Interactive Data Table: Proposed HPLC Conditions for this compound Analysis

ParameterRecommended ConditionRationale/Reference
Column C18 or Biphenyl (e.g., 250 mm x 4.6 mm, 5 µm)Standard for non-polar analytes; Biphenyl offers alternative selectivity. vu.edu.aunmkl.org
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol with 0.1% Formic AcidCommon solvents for RP-HPLC; formic acid improves peak shape. chromatographyonline.comvu.edu.au
Elution GradientEffective for eluting compounds with varying polarities. vu.edu.au
Flow Rate 1.0 mL/minTypical analytical flow rate. nmkl.org
Column Temp. 25-40 °CControlled temperature ensures reproducible retention times. chromatographyonline.com
Detection UV at ~254 nm or PDAStrong absorbance of the benzene (B151609) ring. mdpi.com
Injection Vol. 10-20 µLStandard injection volume for analytical HPLC.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For compounds like this compound, which have a relatively high boiling point, derivatization is often required to increase their volatility and improve chromatographic performance.

Detailed Research Findings:

The primary challenge in the GC analysis of hydroxybenzoate esters is the presence of the polar hydroxyl group, which can lead to peak tailing and adsorption on the column. To address this, a derivatization step, typically silylation, is employed. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the hydroxyl group into a less polar trimethylsilyl (B98337) (TMS) ether. rsc.org

The choice of the GC column is critical. A non-polar or mid-polarity capillary column, such as one coated with 5% diphenyl/95% dimethylpolysiloxane (e.g., DB-5 or HP-5), is generally suitable for the separation of these derivatized compounds. sigmaaldrich.com The long alkyl chain of this compound will result in a long retention time, which can be managed by using a temperature-programmed oven.

Mass spectrometry (MS) is the preferred detection method for GC, providing both high sensitivity and structural information for confident identification. In GC-MS analysis, the instrument is typically operated in electron ionization (EI) mode, which generates a characteristic fragmentation pattern for the analyte. For this compound, fragmentation would likely involve cleavage of the ester bond and fragmentation of the decyl chain.

A study on the analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in teethers used GC-quadrupole mass spectrometry (GC-qMS) after derivatization with BSTFA. rsc.org Another study on lipophilic compounds in wheat leaves also utilized GC-MS for the analysis of various esters, including those of benzoic acid. mdpi.com

Interactive Data Table: Proposed GC-MS Conditions for Derivatized this compound

ParameterRecommended ConditionRationale/Reference
Derivatization Silylation with BSTFAIncreases volatility and reduces peak tailing. rsc.org
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)Good general-purpose column for a wide range of analytes. sigmaaldrich.com
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Inlet Temp. 250-280 °CEnsures complete volatilization of the derivatized analyte.
Oven Program Start at ~100 °C, ramp to ~300 °CTemperature programming is necessary to elute high-boiling point compounds.
Detector Mass Spectrometer (MS)Provides high sensitivity and structural information.
Ionization Electron Ionization (EI) at 70 eVStandard ionization mode for GC-MS.

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and solvent consumption.

Detailed Research Findings:

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) or Micellar Electrokinetic Chromatography (MEKC) would be the most suitable CE modes. In CZE, the separation is based on the charge-to-size ratio of the analytes. Since this compound is a neutral molecule at most pH values, MEKC would be the preferred approach.

In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte at a concentration above its critical micelle concentration. tue.nl This forms micelles, which act as a pseudo-stationary phase. Neutral analytes, like this compound, partition between the aqueous buffer and the hydrophobic interior of the micelles. The separation is then based on the differential partitioning of the analytes into the micelles.

The background electrolyte is typically a borate (B1201080) or phosphate (B84403) buffer. The pH of the buffer can be adjusted to control the electroosmotic flow (EOF) and optimize the separation. nih.gov Detection is usually performed with a UV detector, often a diode array detector (DAD) for spectral confirmation. researchgate.net

Research on the analysis of benzoate (B1203000) derivatives in soy sauce employed CZE with a borate buffer at pH 9.2. nih.gov Another study on the simultaneous determination of multiple components in industrial products used CZE with a tetraborate (B1243019) buffer at pH 10.0 to separate various parabens. nih.gov

Interactive Data Table: Proposed MEKC Conditions for this compound Analysis

ParameterRecommended ConditionRationale/Reference
Capillary Fused-silica (e.g., 50 cm total length, 50 µm i.d.)Standard capillary for CE.
Background Electrolyte 20-50 mM Borate buffer with 20-50 mM SDSBorate is a common buffer; SDS forms micelles for separation of neutral analytes. tue.nl
pH 8.5 - 10.0Higher pH ensures a stable EOF. nih.gov
Voltage 15-25 kVProvides efficient separation.
Temperature 25 °CControlled temperature for reproducibility.
Injection Hydrodynamic (pressure)Common injection method in CE.
Detection UV at ~254 nm or DADBased on the UV absorbance of the aromatic ring. researchgate.net

Spectrophotometric Detection in Biochemical Assays

Spectrophotometry is a widely used technique in biochemical assays to measure the concentration of a substance by quantifying its absorption of light at a specific wavelength. This method can be adapted to study enzymatic reactions involving this compound.

Detailed Research Findings:

While direct spectrophotometric assays for this compound are not readily found in the literature, the principles can be inferred from assays for related compounds. For instance, the activity of enzymes that metabolize hydroxybenzoates, such as hydroxylases or esterases, can be monitored spectrophotometrically.

One common approach is to couple the reaction to the oxidation or reduction of a cofactor like NADH or NADPH, which have strong absorbance at 340 nm. For example, the activity of 3-hydroxybenzoate 6-hydroxylase, an enzyme that hydroxylates 3-hydroxybenzoate, is routinely assayed by monitoring the decrease in NADH absorbance at 360 nm. nih.gov In such an assay, this compound could potentially act as a substrate or an inhibitor, and its effect on the rate of NADH consumption would be measured.

Alternatively, if an enzymatic reaction involving this compound produces a chromophoric product, the increase in absorbance at the product's λmax can be monitored over time. For example, the enzymatic hydrolysis of a synthetic substrate, protocatechuic acid p-nitrophenyl ester, by tannase (B8822749) releases p-nitrophenol, which can be measured spectrophotometrically at 400 nm. iiste.org A similar assay could be designed for an esterase acting on this compound if a suitable chromogenic alcohol was used in its synthesis.

First derivative spectrophotometry can be used to resolve overlapping spectra and enhance the quantification of a substance in a complex mixture. researchgate.net This could be particularly useful in biochemical assays where multiple absorbing species are present.

Interactive Data Table: Example of a Spectrophotometric Assay Principle

Assay ComponentDescriptionMeasurement
Enzyme e.g., Esterase, HydroxylaseThe catalyst of the reaction.
Substrate This compoundThe compound being studied.
Cofactor e.g., NADH, NADPH (if required)Its consumption or production is monitored.
Buffer Maintains optimal pH for the enzyme.pH is critical for enzyme activity.
Detection SpectrophotometerMeasures absorbance change over time.
Wavelength e.g., 340 nm for NADH/NADPHSpecific to the chromophore being measured. nih.gov

Metabolite Identification through Advanced Analytical Techniques

Identifying the metabolites of a compound is crucial for understanding its biotransformation, biological activity, and potential toxicity. For this compound, this would involve in vitro or in vivo studies coupled with advanced analytical techniques, primarily mass spectrometry.

Detailed Research Findings:

The primary metabolic pathways for alkyl hydroxybenzoates (parabens) in humans include hydrolysis of the ester bond to form the corresponding p-hydroxybenzoic acid, and glucuronidation of the ester or the hydrolyzed acid. researchgate.net It is plausible that this compound would follow similar pathways, yielding 3-hydroxybenzoic acid and its glucuronide conjugate, as well as the glucuronide of the parent compound. Additionally, the long decyl chain could undergo oxidation.

The identification of these potential metabolites requires highly sensitive and selective analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite identification. chromatographyonline.comnih.gov In a typical workflow, a biological sample (e.g., plasma, urine, or liver microsome incubate) would be subjected to LC separation, followed by MS analysis.

The mass spectrometer would be operated in full-scan mode to detect potential metabolites based on their predicted molecular weights. Subsequently, product ion scans (MS/MS) would be performed on the candidate metabolite ions to obtain fragmentation patterns. These fragmentation patterns provide structural information that can be used to confirm the identity of the metabolites. For example, the loss of the decyl group or the glucuronic acid moiety would be characteristic fragments.

Databases such as METLIN, HMDB, and KEGG are invaluable resources for metabolite identification, as they contain extensive information on known metabolites and their spectral data. acs.org By comparing the experimental MS and MS/MS data with the database entries, putative metabolites can be identified.

A study on the metabolism of synthetic cathinones demonstrated the use of high-resolution mass spectrometry to identify metabolites formed through pathways such as hydroxylation of the alkyl chain and reduction of a keto group. semanticscholar.org Similar approaches would be applicable to elucidate the metabolic fate of the decyl chain of this compound.

Interactive Data Table: General Workflow for Metabolite Identification of this compound

StepTechnique/MethodPurpose
1. Incubation In vitro (e.g., liver microsomes) or in vivo (animal studies)To generate metabolites.
2. Sample Prep. Protein precipitation, solid-phase extraction (SPE)To clean up the sample and concentrate metabolites.
3. Separation LC (typically RP-HPLC)To separate the parent compound from its metabolites.
4. Detection & ID Tandem Mass Spectrometry (LC-MS/MS)To determine the mass-to-charge ratio and fragmentation pattern of metabolites.
5. Data Analysis Comparison with databases (e.g., METLIN, HMDB)To putatively identify metabolites based on mass and fragmentation. acs.org
6. Confirmation Synthesis of authentic standardsTo confirm the identity of metabolites by comparing their chromatographic and spectral properties.

Future Research Directions and Emerging Frontiers

Rational Design of Novel Hydroxybenzoate Esters

The rational design of new hydroxybenzoate esters is a promising frontier for creating molecules with tailored functionalities. rsc.org This approach involves the strategic modification of the core hydroxybenzoate structure to enhance or introduce specific physical, chemical, and biological properties. Research has shown that the position of the hydroxyl group on the benzene (B151609) ring and the length of the alkyl ester chain are critical determinants of a compound's characteristics. researchgate.net

For instance, the properties of hydroxybenzoate isomers (ortho, meta, and para) differ significantly. researchgate.net While Decyl 4-hydroxybenzoate (B8730719) (the para-isomer) and Decyl 2-hydroxybenzoate (the ortho-isomer) are more commonly studied, the meta-position of Decyl 3-hydroxybenzoate offers a unique stereochemical and electronic configuration that warrants further exploration. researchgate.net The design of novel esters could involve:

Varying Alkyl Chain Length: Modifying the decyl chain to be shorter or longer can alter properties like lipophilicity, which in turn affects solubility and membrane permeability.

Altering Hydroxyl Group Position: Systematically comparing the 3-hydroxy (meta) isomer with the 2-hydroxy (ortho) and 4-hydroxy (para) isomers can elucidate structure-activity relationships. researchgate.net

Ring Substitutions: Introducing other functional groups onto the benzene ring could create derivatives with enhanced antioxidant or antimicrobial properties. mdpi.com

A study on phenazine-1-carboxylic acid conjugates demonstrated that creating ester derivatives with different hydroxybenzoic acids could significantly enhance fungicidal activity. researchgate.net This highlights the potential of combining this compound with other bioactive moieties to create novel compounds. Similarly, research into liquid crystals has shown that n-propyl-o-[p'-n-alkoxy benzoyloxy] benzoates, including a decyl derivative, exhibit mesogenic properties, suggesting that derivatives of this compound could be designed for applications in materials science. derpharmachemica.com

Table 1: Comparative Properties of Hydroxybenzoate Isomers

Property2-Hydroxybenzoate (ortho)3-Hydroxybenzoate (meta)4-Hydroxybenzoate (para)Reference
Interaction with MicellesStrong interaction and incorporationStrong interaction and incorporationWeak interaction and incorporation researchgate.net
Potential ApplicationsLiquid crystals, topical formulationsPotential for novel antimicrobialsPreservatives (parabens), liquid crystals derpharmachemica.comnaturalproducts.net
Structural FeatureIntramolecular hydrogen bonding possibleUnique electronic and steric profileLinear structure, common in industrial use researchgate.net

Integration of Omics Technologies in Metabolic Pathway Elucidation

Understanding the biosynthesis and biodegradation of this compound is crucial for its potential applications in biotechnology and for assessing its environmental fate. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to unraveling complex metabolic networks. nih.gov

In microorganisms and plants, aromatic compounds like benzoates are processed through intricate enzymatic pathways. researchgate.netosti.gov For example, a novel aerobic pathway for benzoate (B1203000) oxidation was identified in the bacterium Azoarcus evansii, where benzoate is first converted to benzoyl-CoA. nih.gov Omics-guided discovery can identify the specific genes and enzymes responsible for the synthesis or degradation of hydroxybenzoate esters. osti.gov

Future research could focus on:

Identifying Biosynthetic Gene Clusters: Using genomic and transcriptomic data to find gene clusters in bacteria or fungi that are activated for the production of hydroxybenzoates or related esters. researchgate.net A marine bacterium of the genus Microbulbifer was discovered to naturally produce 4-hydroxybenzoate and its alkyl esters, suggesting that biosynthetic routes for such compounds exist in nature. nih.gov

Metabolome Mining: Applying metabolomics to screen organisms for the presence of this compound and its metabolic intermediates, providing direct evidence of its biochemical transformations. wur.nl

Regulatory Network Analysis: Combining transcriptomics and proteomics to understand how the expression of metabolic genes and proteins is regulated in response to environmental cues or the presence of the compound itself. nih.gov

These integrative omics approaches can accelerate the discovery of novel enzymes and pathways, paving the way for the metabolic engineering of microorganisms to produce valuable benzoate derivatives sustainably. nih.govresearchgate.net

Advanced Computational Approaches for Predictive Studies

Computational chemistry and machine learning are becoming indispensable tools for predicting the properties and activities of chemical compounds, reducing the time and cost associated with experimental studies. researchgate.net For a molecule like this compound, where experimental data may be scarce, these predictive approaches are particularly valuable.

Key computational methods applicable to hydroxybenzoate esters include:

Quantitative Structure-Property Relationship (QSPR): These models establish mathematical relationships between a molecule's structure and its physicochemical properties. wisdomlib.org QSPR can be used to predict properties like solubility, lipophilicity (LogP), and boiling point for novel hydroxybenzoate esters based on their structural descriptors. wisdomlib.org

Molecular Docking and Dynamics: These techniques simulate the interaction between a molecule (ligand) and a target protein. tandfonline.com This is crucial for predicting the biological activity of this compound, for instance, by docking it into the active site of microbial enzymes or therapeutic targets like cyclooxygenase-2 (COX-2). nih.gov

Machine Learning and AI: Advanced models, such as deep learning neural networks, can be trained on existing chemical data to predict various endpoints. researchgate.net For esters, these models have been successfully used to predict hydrolysis rates, a key factor in a compound's stability and environmental persistence. researchgate.net Generative AI models can even be used for the inverse design of new esters with desired properties. researchgate.net

Table 2: Computational Approaches for Studying Hydroxybenzoate Esters

Computational MethodApplicationPredicted OutcomeReference
QSPR (Quantitative Structure-Property Relationship)Predicting physicochemical propertiesLogP, solubility, boiling point wisdomlib.org
Molecular DockingSimulating ligand-protein bindingBinding affinity, potential bioactivity tandfonline.comnih.gov
Molecular Dynamics (MD) SimulationAssessing stability of ligand-protein complexesConformational stability, binding free energy tandfonline.com
Density Functional Theory (DFT)Calculating electronic structure and propertiesReactivity, stability, spectral features nih.gov
Machine Learning / Deep LearningPredicting properties from large datasetsHydrolysis rates, catalytic yields, toxicity researchgate.netresearchgate.net

Interdisciplinary Research Avenues: this compound and Bioactive Molecules

The unique structure of this compound makes it a candidate for exploration in diverse interdisciplinary fields, connecting chemistry with biology, medicine, and materials science. The term "bioactive" refers to a substance that has a biological effect. Many natural and synthetic molecules, including various esters and benzoates, fall into this category. mdpi.commdpi.com

Future interdisciplinary research could explore:

Conjugation with Other Bioactive Molecules: Following the strategy of creating hybrid molecules, this compound could be ester-linked to other bioactive compounds, such as anti-inflammatory agents or plant growth regulators, to create novel therapeutics or agrochemicals. researchgate.net Salicylic acid (2-hydroxybenzoic acid), an isomer of 3-hydroxybenzoic acid, is a well-known plant hormone, suggesting that related structures could have interesting biological effects. researchgate.net

Development of Functional Materials: Benzoate derivatives have been investigated as components of liquid crystals. derpharmachemica.com The interplay between the decyl chain and the substituted benzene ring in this compound could be exploited to design new materials with specific optical or thermal properties.

Antimicrobial Research: Alkyl esters of hydroxybenzoic acid (parabens) are widely used as preservatives due to their antimicrobial properties. nih.gov While much of this research has focused on the 4-hydroxy isomer, exploring the efficacy of this compound and its derivatives could lead to the development of new antimicrobial agents to combat resistant pathogens. mdpi.comnaturalproducts.net

Cardiovascular and Metabolic Health: Bioactive compounds derived from natural sources, including polyphenols and their derivatives, are studied for their beneficial effects on cardiovascular and metabolic diseases. mdpi.com Investigating whether this compound or its metabolites interact with biological pathways related to inflammation or oxidative stress could open new avenues for therapeutic research. nih.govresearchgate.net

By bridging fundamental chemistry with applied sciences, research into this compound can contribute to the development of innovative solutions in medicine, agriculture, and technology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Decyl 3-hydroxybenzoate in laboratory settings?

  • Methodological Answer : this compound can be synthesized via esterification between 3-hydroxybenzoic acid and decyl alcohol under acidic catalysis (e.g., sulfuric acid). Alternatively, the Mitsunobu reaction—using triphenylphosphine and diethyl azodicarboxylate (DEAD)—provides a milder, high-yield route for coupling phenolic hydroxyl groups with alcohols . Purification typically involves column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the ester linkage and alkyl chain integrity.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity and identifies volatile byproducts .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Detects characteristic ester (C=O, ~1720 cm1^{-1}) and hydroxyl (O-H, ~3400 cm1^{-1}) bands.

Advanced Research Questions

Q. How can researchers design experiments to investigate the kinetic parameters of this compound's enzymatic interactions?

  • Methodological Answer :

  • Enzyme Assays : Use spectrophotometric methods (e.g., UV-Vis) to monitor substrate depletion or product formation. For example, measure esterase activity by tracking hydrolysis rates at 254 nm .
  • Bradford Assay : Quantify protein concentration to standardize enzyme loading .
  • Data Analysis : Apply Michaelis-Menten kinetics to derive KmK_m and VmaxV_{max} values, using nonlinear regression tools like GraphPad Prism.

Q. What strategies resolve contradictions in reported stability data of this compound under varying environmental conditions?

  • Methodological Answer :

  • Controlled Replication : Systematically test stability across pH (2–12), temperature (4–60°C), and UV exposure using HPLC to quantify degradation products .
  • Statistical Comparison : Perform ANOVA or t-tests to evaluate significance between conflicting datasets. For example, conflicting thermal stability data may arise from impurities; use DSC (Differential Scanning Calorimetry) to assess crystallinity effects .

Q. How can researchers evaluate this compound's impact on microbial membranes using structural biology techniques?

  • Methodological Answer :

  • Membrane Fluidity Assays : Use fluorescent probes (e.g., Laurdan) to measure changes in lipid bilayer order.
  • Protein Analysis : SDS-PAGE can identify membrane protein aggregation or denaturation after treatment .
  • Molecular Dynamics Simulations : Model interactions between the compound and lipid bilayers (e.g., POPC membranes) to predict disruption mechanisms .

Data Analysis and Experimental Design

Q. How should researchers address variability in bioactivity assays for this compound?

  • Methodological Answer :

  • Standardized Protocols : Include positive controls (e.g., known antimicrobials) and normalize bioactivity data to cell viability (MTT assay).
  • Batch Effects : Use randomized block designs to account for reagent lot variations.
  • Meta-Analysis : Pool data from multiple studies to identify trends, applying funnel plots to detect publication bias .

Q. What computational tools are suitable for predicting this compound's environmental fate?

  • Methodological Answer :

  • QSAR Models : Predict biodegradability and toxicity using EPI Suite or TEST software.
  • CAMEO Chemical Database : Reference physicochemical properties (e.g., logP, solubility) to model transport and persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.